molecular formula C12H7Cl2NO3 B5172135 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

Cat. No.: B5172135
M. Wt: 284.09 g/mol
InChI Key: SLMSKHKVYQEYIO-UHFFFAOYSA-N
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Description

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO₂), two chlorine atoms, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene typically involves the nitration of 2-chloro-1-(3-chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide for hydroxylation; alkoxides for ether formation; amines for amination.

Major Products

    Reduction: 2-chloro-1-(3-chlorophenoxy)-4-aminobenzene.

    Substitution: Depending on the nucleophile, products can include 2-chloro-1-(3-hydroxyphenoxy)-4-nitrobenzene, 2-chloro-1-(3-alkoxyphenoxy)-4-nitrobenzene, or 2-chloro-1-(3-aminophenoxy)-4-nitrobenzene.

Scientific Research Applications

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features make it a candidate for the design of molecules with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and agrochemicals. Its derivatives are employed in the formulation of products with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene: Similar structure but with the chlorine atom in a different position on the phenoxy ring.

    2-chloro-1-(3-bromophenoxy)-4-nitrobenzene: Similar structure with a bromine atom instead of a chlorine atom on the phenoxy ring.

    2-chloro-1-(3-chlorophenoxy)-4-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of both nitro and chlorine groups provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMSKHKVYQEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 1, Method A: 2-Chloro-1-fluoro-4-nitrobenzene (1.12 mmol, 0.20 g) was added to a suspension of 3-chlorophenol (1.02 mmol, 0.10 mL), Cs2CO3 (1.25 mmol, 407 mg) in DMF/ACN (40:60, 3.6 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was quenched with water. The aqueous phase was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was used without further purification to obtain 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol, 288 mg, 100%) as an orange solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
407 mg
Type
reactant
Reaction Step One
Name
DMF ACN
Quantity
3.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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